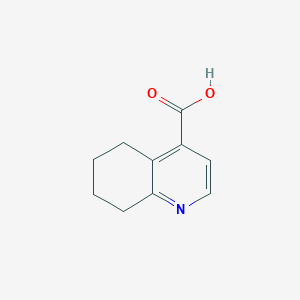![molecular formula C13H14N2O B6618863 [5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine CAS No. 1368651-14-2](/img/structure/B6618863.png)
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine (hereafter referred to as 5-HIOA) is an organic compound that has been studied for its potential applications in medicine and scientific research. 5-HIOA is a heterocyclic amine with a five-membered ring structure, consisting of one nitrogen atom and four carbon atoms. It is a derivative of indene and is closely related to other compounds such as indomethacin, indole and indazole. 5-HIOA has been studied for its various properties, such as its ability to act as a ligand for various receptors and enzymes, and its potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 5-HIOA is not fully understood. It is believed that 5-HIOA is able to act as a ligand for various receptors and enzymes, allowing it to interact with and modify their activity. For example, 5-HIOA has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 5-HIOA has been found to bind to various receptors, such as the serotonin receptor and the histamine receptor, and has been found to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HIOA are not fully understood. It has been found to interact with various enzymes and receptors, and to modify their activity. In addition, 5-HIOA has been found to possess anti-tumor properties, and has been studied for its potential use in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 5-HIOA.
Avantages Et Limitations Des Expériences En Laboratoire
5-HIOA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an attractive option for researchers. In addition, 5-HIOA has been found to interact with various enzymes and receptors, and to modify their activity, making it a useful tool for studying the mechanism of action of various drugs and compounds. However, 5-HIOA is also limited in its applications, as its effects are not fully understood.
Orientations Futures
There are several potential future directions for the research and development of 5-HIOA. One potential direction is to further study the biochemical and physiological effects of 5-HIOA, in order to better understand its mechanism of action. In addition, further research could be done to explore the potential applications of 5-HIOA in cancer treatment and other therapeutic areas. Finally, further research could be done to explore the potential of 5-HIOA as a ligand for various receptors and enzymes, and its potential to modify their activity.
Méthodes De Synthèse
5-HIOA can be synthesized from a variety of starting materials, including indene, indole, indazole, and other related compounds. The most common method of synthesis involves the reaction of indene with an appropriate acid in the presence of a base catalyst. This reaction results in the formation of a 5-HIOA intermediate, which can then be further reacted with other reagents to form the desired compound. Other methods of synthesis include the use of organometallic reagents, such as palladium or copper, to catalyze the reaction of indene with other compounds.
Applications De Recherche Scientifique
5-HIOA has been studied for its potential applications in scientific research. It has been found to act as a ligand for various receptors and enzymes, and has been used to study the mechanism of action of various drugs and compounds. 5-HIOA has also been studied for its potential use in cancer treatment, as it has been found to possess anti-tumor properties. In addition, 5-HIOA has been used to study the metabolism of various compounds and the role of enzymes in drug metabolism.
Propriétés
IUPAC Name |
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-12-7-13(16-15-12)11-5-4-9-2-1-3-10(9)6-11/h4-7H,1-3,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDMRYVCKVZKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC(=NO3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)
![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)





